Nepicastat
Nepicastat
Nepicastat is a member of the class of 1,3-dihydroimidazole-2-thiones that is 1,3-dihydro-2H-imidazole-2-thione in which one of the nitrogens is substituted by a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group while the carbon adjacent to it is substituted by an aminomethyl group (the S enantiomer). It is a potent and selective inhibitor of both bovine and human dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. It has a role as an EC 1.14.17.1 (dopamine beta-monooxygenase) inhibitor. It is a member of tetralins, an organofluorine compound, a primary amino compound and a member of 1,3-dihydroimidazole-2-thiones.
Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.
Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.
Brand Name:
Vulcanchem
CAS No.:
173997-05-2
VCID:
VC0003513
InChI:
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
SMILES:
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Molecular Formula:
C14H15F2N3S
Molecular Weight:
295.35 g/mol
Nepicastat
CAS No.: 173997-05-2
Inhibitors
VCID: VC0003513
Molecular Formula: C14H15F2N3S
Molecular Weight: 295.35 g/mol
CAS No. | 173997-05-2 |
---|---|
Product Name | Nepicastat |
Molecular Formula | C14H15F2N3S |
Molecular Weight | 295.35 g/mol |
IUPAC Name | 4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione |
Standard InChI | InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 |
Standard InChIKey | YZZVIKDAOTXDEB-JTQLQIEISA-N |
Isomeric SMILES | C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F |
SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Canonical SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Description | Nepicastat is a member of the class of 1,3-dihydroimidazole-2-thiones that is 1,3-dihydro-2H-imidazole-2-thione in which one of the nitrogens is substituted by a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group while the carbon adjacent to it is substituted by an aminomethyl group (the S enantiomer). It is a potent and selective inhibitor of both bovine and human dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. It has a role as an EC 1.14.17.1 (dopamine beta-monooxygenase) inhibitor. It is a member of tetralins, an organofluorine compound, a primary amino compound and a member of 1,3-dihydroimidazole-2-thiones. Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder. |
Synonyms | 5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione nepicastat RS 25560-197 RS-25560-197 |
Reference | [1]. Stanley WC, et al. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. Br J Pharmacol. 1997 Aug;121(8):1803-9. [2]. Stanley WC, et al. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor. J Cardiovasc Pharmacol. 1998 Jun;31(6):963-70. [3]. Sabbah HN, et al. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure. Circulation. 2000 Oct 17;102(16):1990-5. [4]. Beliaev A, et al. Synthesis and biological evaluation of novel, peripherally selective chromanyl imidazolethione-based inhibitors of dopamine beta-hydroxylase. J Med Chem. 2006 Feb 9;49(3):1191-7. |
PubChem Compound | 9796181 |
Last Modified | Nov 11 2021 |
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